molecular formula C16H19N3OS B5877118 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Cat. No. B5877118
M. Wt: 301.4 g/mol
InChI Key: DJEKBHPIXFUTHY-UHFFFAOYSA-N
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Description

1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the pyrimidine family, which is a class of heterocyclic compounds that play a crucial role in many biological processes.

Mechanism of Action

The mechanism of action of 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of various protein kinases, which play a crucial role in regulating cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and multifaceted. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. This may explain the compound's antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone in lab experiments include its potent antitumor activity, antioxidant and anti-inflammatory properties, and its ability to inhibit key enzymes and signaling pathways. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone. These include:
1. Further investigation of the compound's mechanism of action and its potential targets in cancer cells.
2. Development of novel analogs of the compound with improved potency and selectivity.
3. Investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Investigation of the compound's potential as a lead compound for the development of novel anticancer agents.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent antitumor activity, antioxidant and anti-inflammatory properties, and its ability to inhibit key enzymes and signaling pathways. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is a complex process that requires specialized knowledge and skills. The most common method for synthesizing this compound is via a reaction between 2-amino-4,6-dimethylpyrimidine and benzyl isothiocyanate, followed by the addition of ethyl acetoacetate. The reaction is then heated and stirred for several hours to produce the desired product.

Scientific Research Applications

The potential applications of 1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone in scientific research are vast and varied. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. In addition, this compound has been found to possess potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.

properties

IUPAC Name

1-[4-(benzylamino)-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-19-11(2)14(12(3)20)15(18-16(19)21)17-10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEKBHPIXFUTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=NC1=S)NCC2=CC=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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